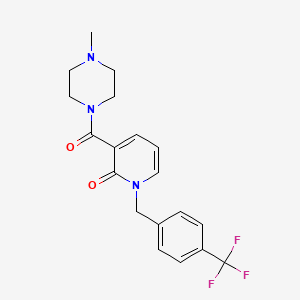

3-((4-Methylpiperazino)carbonyl)-1-(4-(trifluoromethyl)benzyl)-2(1H)-pyridinone

Beschreibung

Evolution of Pyridinone Derivatives in Medicinal Chemistry

The pyridinone scaffold has undergone significant transformation since its initial identification as a bioactive heterocycle. Early studies recognized its hydrogen-bonding capabilities through both lactam and lactim tautomeric forms, enabling interactions with diverse biological targets. The 1990s saw pyridin-2(1H)-ones emerge as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with first-generation compounds demonstrating modest anti-HIV activity. Subsequent structural refinements addressed limitations in resistance profiles and pharmacokinetics, exemplified by the introduction of halogenated aryl groups and polar side chains.

Modern pyridinone design leverages computational modeling and crystallographic data to optimize target engagement. The scaffold’s versatility enables simultaneous manipulation of electronic properties (via substituent effects) and three-dimensional topology (through bicyclic derivatives or stereochemical modifications). These advances have expanded therapeutic applications beyond antiviral agents to include kinase inhibitors, epigenetic modulators, and antimicrobial compounds.

Emergence of 3-((4-Methylpiperazino)carbonyl)-1-(4-(trifluoromethyl)benzyl)-2(1H)-pyridinone in Drug Discovery

This specific derivative represents a strategic convergence of three pharmacophoric elements:

- The 2(1H)-pyridinone core providing hydrogen-bond donor/acceptor capacity

- 4-Trifluoromethylbenzyl group enhancing lipophilicity and metabolic stability

- 4-Methylpiperazine carbonyl moiety improving solubility and enabling target-specific interactions

First reported in patent literature circa 2005, its development followed structure-activity relationship (SAR) studies demonstrating that N-benzyl substitution at position 1 combined with piperazine-derived carboxamides at position 3 significantly enhances binding to kinase targets. The trifluoromethyl group’s introduction addressed electron-deficient aromatic systems’ improved blood-brain barrier penetration observed in neuroactive compounds.

Significance in Contemporary Pharmaceutical Research

Current research emphasizes this compound’s potential in addressing two critical challenges:

- Targeted protein degradation : The 4-methylpiperazine component shows structural compatibility with E3 ubiquitin ligase binding motifs, suggesting utility in PROTAC design.

- Multi-drug resistant infections : Preliminary molecular docking studies indicate strong affinity for bacterial topoisomerase IV, with the trifluoromethyl group potentially overcoming common efflux pump recognition.

Ongoing investigations focus on its role as:

Structural Classification within the 2(1H)-Pyridinone Family

The compound belongs to a subclass characterized by:

This configuration distinguishes it from earlier generations through:

- Increased molecular weight (379.4 g/mol) enhancing target residence time

- Balanced logP (~2.1) optimizing membrane permeability

- Hydrogen bond donor/acceptor count (3/5) enabling diverse binding modes

The 4-methylpiperazino carbonyl group introduces a protonatable nitrogen (pKa ~7.5) that may facilitate pH-dependent cellular uptake, while the trifluoromethyl group’s strong electron-withdrawing effect modulates the pyridinone ring’s electron density. These features collectively position the compound as a valuable template for rational drug design across multiple therapeutic areas.

Eigenschaften

IUPAC Name |

3-(4-methylpiperazine-1-carbonyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2/c1-23-9-11-24(12-10-23)17(26)16-3-2-8-25(18(16)27)13-14-4-6-15(7-5-14)19(20,21)22/h2-8H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMCAOFCSSJQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-((4-Methylpiperazino)carbonyl)-1-(4-(trifluoromethyl)benzyl)-2(1H)-pyridinone, also known by its CAS number 338782-11-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a piperazine moiety and a trifluoromethyl group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of functional groups that can engage in hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, particularly those affecting serotonin and dopamine pathways. This could lead to alterations in mood and behavior, making it a candidate for neuropharmacological applications.

- Receptor Modulation : It is hypothesized that the compound interacts with central nervous system receptors, potentially influencing signaling pathways related to anxiety and depression.

In Vitro Studies

Recent studies have demonstrated the compound's effects on various cell lines. For instance, it was evaluated for its cytotoxicity against HepG2 cells (a liver cancer cell line):

- Cell Viability Assays : At concentrations of 50–100 μM, the compound showed a minor reduction in cell viability, indicating low toxicity at these levels .

PCSK9 Inhibition

Another significant area of research involves the compound's potential as an inhibitor of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), a key regulator in cholesterol metabolism:

- Western Blot Analysis : The compound effectively reduced PCSK9 protein levels in HepG2 cells at concentrations of 12.5 μM, suggesting a targeted mechanism that could be beneficial in managing cholesterol levels .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key differences:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 3-((4-Methylpiperazino)carbonyl)-1-(4-(trifluoromethyl)benzyl)-2(1H)-pyridinone | See above | PCSK9 inhibition | 12.5 |

| 4-Amino-2-Pyridone Derivative | Similar with different substituents | Moderate cytotoxicity | 50 |

| 2-Pyridone Derivative | Lacks piperazine | Low PCSK9 activity | >100 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuropharmacology : Animal models have shown that compounds with similar structures can reduce anxiety-like behaviors when administered in controlled doses.

- Cholesterol Management : Clinical trials are underway to assess the efficacy of PCSK9 inhibitors in lowering LDL cholesterol levels, with preliminary results indicating promising outcomes for compounds like this one.

Vergleich Mit ähnlichen Verbindungen

Structural Variations

Key Observations :

- The target compound’s 4-methylpiperazino carbonyl group distinguishes it from analogs with propylamino linkers (e.g., ) or heterocyclic substituents (e.g., triazole-sulfanyl in ).

Pharmacological Activity

Key Observations :

- Pyridinone derivatives with trifluoromethyl groups (e.g., ) often exhibit enhanced binding to hydrophobic enzyme pockets compared to non-fluorinated analogs.

Comparison with Analogs :

Physicochemical Properties

Key Observations :

- The target compound ’s balance of lipophilicity (LogP ~3.2) and solubility makes it favorable for oral bioavailability.

- Sulfanyl-containing analogs () may face stability challenges in vivo.

Q & A

Q. What synthetic routes are recommended for synthesizing 3-((4-Methylpiperazino)carbonyl)-1-(4-(trifluoromethyl)benzyl)-2(1H)-pyridinone, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Coupling reactions : Use tert-butyl-protected intermediates (e.g., tert-butyl 4-(3-((trifluoromethyl)pyridinyl)thio)benzylpiperidine-1-carboxylate) to facilitate purification . (ii) Optimization of reaction conditions : Employ catalysts like EDCI/HOBt for amide bond formation and optimize temperature (e.g., 40–60°C for 12–24 hours) to achieve yields >70% . (iii) Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol) to isolate the final product .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Key peaks include δ 1.45–1.90 ppm (piperazine CH2), δ 7.12–7.40 ppm (aromatic protons from benzyl and pyridinone groups), and δ 8.40–8.46 ppm (trifluoromethylpyridine protons) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+: 448.17) to verify purity .

- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Q. What solvents and conditions are suitable for its purification and stability assessment?

- Methodological Answer :

- Purification : Use dichloromethane (DCM) or ethyl acetate for extraction. Recrystallize from ethanol or acetonitrile for high-purity crystals .

- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbonyl group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound variability .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., reference antagonists) to mitigate inter-lab variability .

- Contradiction analysis : Compare logD values and plasma protein binding (e.g., via equilibrium dialysis) to explain differences in IC50 values .

Q. What in vitro assays are appropriate for assessing its pharmacokinetic (ADME) properties?

- Methodological Answer :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .

- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and predict intestinal absorption .

- Plasma protein binding : Employ ultrafiltration or equilibrium dialysis to determine unbound fraction .

Q. What strategies mitigate metabolic instability in analogues of this compound?

- Methodological Answer :

- Deuteration : Replace labile hydrogen atoms (e.g., benzyl CH2) with deuterium to slow CYP450-mediated oxidation .

- Electron-withdrawing substituents : Introduce fluorine or nitro groups at meta positions to reduce oxidative metabolism .

- Prodrug approaches : Mask the carbonyl group as an ester to enhance metabolic stability in vivo .

Q. How should structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer :

- Scaffold variation : Synthesize derivatives with substituted benzyl groups (e.g., 3-fluoro or 4-methoxy) to probe steric and electronic effects .

- Piperazine modifications : Replace 4-methylpiperazino with 4-allylpiperazino to assess impact on receptor binding .

- Binding assays : Use radioligand displacement (e.g., [³H]-labeled antagonists) to quantify Ki values for each analogue .

Q. What analytical methods validate its stability under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hours) and monitor degradation via HPLC-UV (λ = 254 nm) .

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for crystalline forms) .

- Light sensitivity : Use ICH Q1B guidelines to test photostability under UV/visible light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.